molecular formula C6H4BrNO2 B14069367 4-Bromo-6-hydroxypyridine-2-carbaldehyde

4-Bromo-6-hydroxypyridine-2-carbaldehyde

Cat. No.: B14069367
M. Wt: 202.01 g/mol
InChI Key: BHDTYOZXJOCVHO-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-hydroxypicolinaldehyde typically involves the bromination of 6-hydroxypicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production of 4-bromo-6-hydroxypicolinaldehyde may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed:

    Oxidation: 4-Bromo-6-hydroxypicolinic acid.

    Reduction: 4-Bromo-6-hydroxy-2-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-hydroxypicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-6-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

    6-Hydroxypicolinaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-hydroxypyridine: Similar structure but with the hydroxyl group at the 2-position.

    4-Bromo-6-methylpicolinaldehyde: Contains a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness: 4-Bromo-6-hydroxypicolinaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromo-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10)

InChI Key

BHDTYOZXJOCVHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)Br

Origin of Product

United States

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